![molecular formula C14H19BrN2O B5113188 2-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5113188.png)
2-bromo-N-[2-(1-piperidinyl)ethyl]benzamide
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Overview
Description
“2-bromo-N-[2-(1-piperidinyl)ethyl]benzamide” is a chemical compound with the molecular formula C7H6BrNO . It is a derivative of benzamide .
Synthesis Analysis
The synthesis of N-[2-(1-Piperidinyl)ethyl]benzamides has been reported in the literature . The starting material, β-piperidinoalanine (6), is treated with methanolic hydrogen chloride to give the corresponding amino acid methyl ester 7 . The ester dihydrochloride 7 is then reacted with methylamine and pyrrolidine to give corresponding amides 8 and 9 . These amides are then treated with carboxylic acids in the presence of dicyclohexylcarbodiimide (DCC) to give the desired benzamide derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-bromo-N-[2-(1-piperidinyl)ethyl]benzamide” include the reaction of β-piperidinoalanine with methanolic hydrogen chloride, followed by reactions with methylamine and pyrrolidine, and finally with carboxylic acids in the presence of DCC .Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives, such as “2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Anti-tubercular Agents
Substituted benzamide derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . A series of novel substituted benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Inhibitors of Hedgehog Signaling Pathways
Compounds with substituents on the benzene ring, such as “2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide”, have shown inhibitory activity against Hedgehog (Hh) signaling pathways . These pathways play a crucial role in embryonic development and tissue regeneration, and their dysregulation can lead to various diseases, including cancer .
Designing Biologically Active Piperidines
The compound can be used in the synthesis of biologically active piperidines . These compounds have a wide range of pharmacological activities and are used in the development of various drugs .
Multicomponent Reactions
“2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide” can be used in multicomponent reactions . These reactions are a type of chemical reaction in which three or more reactants combine to form a product .
Synthesis of Spiropiperidines
The compound can be used in the synthesis of spiropiperidines . Spiropiperidines are a class of organic compounds that contain a piperidine ring fused to another ring at two adjacent carbon atoms .
Mechanism of Action
Target of Action
Similar compounds have been reported to have anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 2-Bromo-N-[2-(Piperidin-1-yl)ethyl]benzamide might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to have diverse biological activities, suggesting that they may affect multiple pathways .
Result of Action
Related compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that 2-Bromo-N-[2-(Piperidin-1-yl)ethyl]benzamide might have similar effects.
properties
IUPAC Name |
2-bromo-N-(2-piperidin-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c15-13-7-3-2-6-12(13)14(18)16-8-11-17-9-4-1-5-10-17/h2-3,6-7H,1,4-5,8-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTJCQABCVSWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide |
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